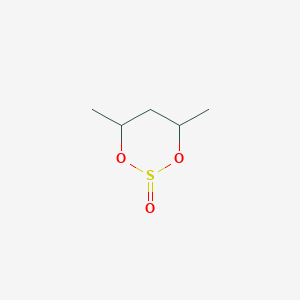![molecular formula C11H14ClNO5S2 B13986480 4-[(4-Chlorophenyl)sulfonylmethylsulfonyl]morpholine CAS No. 55116-76-2](/img/structure/B13986480.png)
4-[(4-Chlorophenyl)sulfonylmethylsulfonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Chlorophenyl)sulfonylmethylsulfonyl]morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 4-chlorophenyl group and two sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorophenyl)sulfonylmethylsulfonyl]morpholine typically involves the reaction of 4-chlorophenyl methyl sulfone with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(4-Chlorophenyl)sulfonylmethylsulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(4-Chlorophenyl)sulfonylmethylsulfonyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-[(4-Chlorophenyl)sulfonylmethylsulfonyl]morpholine involves its interaction with specific molecular targets. The compound’s sulfonyl groups can form strong interactions with biological molecules, potentially inhibiting the function of enzymes or disrupting cellular processes. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its efficacy against certain bacterial and fungal strains .
Vergleich Mit ähnlichen Verbindungen
- 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides
Comparison: 4-[(4-Chlorophenyl)sulfonylmethylsulfonyl]morpholine is unique due to its dual sulfonyl groups and morpholine ring, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced stability and specific biological activities, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
55116-76-2 |
|---|---|
Molekularformel |
C11H14ClNO5S2 |
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)sulfonylmethylsulfonyl]morpholine |
InChI |
InChI=1S/C11H14ClNO5S2/c12-10-1-3-11(4-2-10)19(14,15)9-20(16,17)13-5-7-18-8-6-13/h1-4H,5-9H2 |
InChI-Schlüssel |
WWMUXIVABTUOJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


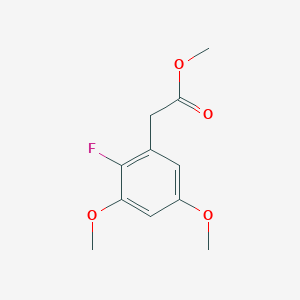
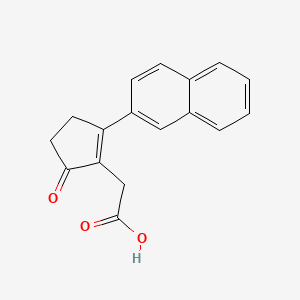
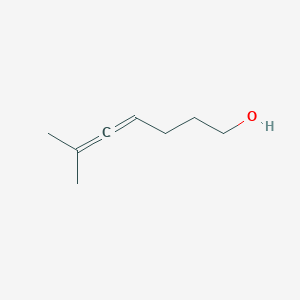
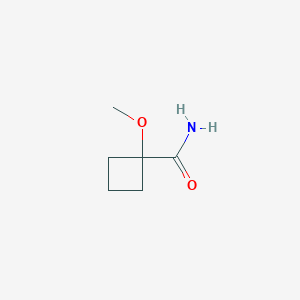

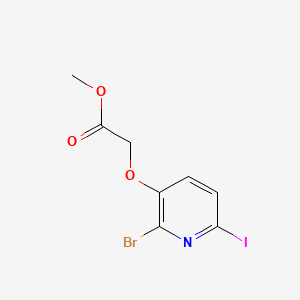
![5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13986447.png)


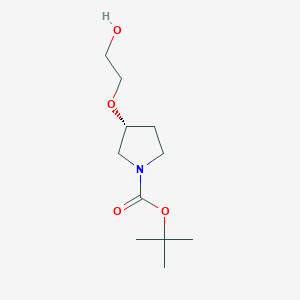
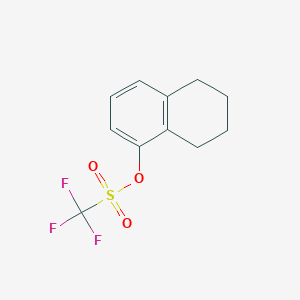
![tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13986460.png)
![1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine](/img/structure/B13986461.png)
